molecular formula C8H5ClO B2622064 5-Chlorobicyclo[4.2.0]octa-1,3,5-trien-7-one CAS No. 81447-63-4

5-Chlorobicyclo[4.2.0]octa-1,3,5-trien-7-one

Cat. No.: B2622064
CAS No.: 81447-63-4
M. Wt: 152.58
InChI Key: MRSHZFYWLHRVTR-UHFFFAOYSA-N
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Description

5-Chlorobicyclo[420]octa-1,3,5-trien-7-one is a bicyclic organic compound with a unique structure that includes a chlorine atom and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chlorobicyclo[4.2.0]octa-1,3,5-trien-7-one typically involves the chlorination of bicyclo[4.2.0]octa-1,3,5-trien-7-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position. Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often conducted in the presence of a catalyst to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chlorobicyclo[4.2.0]octa-1,3,5-trien-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.

Major Products Formed

    Oxidation: Products may include carboxylic acids or other oxidized derivatives.

    Reduction: The primary product is the corresponding alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chlorobicyclo[4.2.0]octa-1,3,5-trien-7-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chlorobicyclo[4.2.0]octa-1,3,5-trien-7-one involves its interaction with specific molecular targets. The chlorine atom and ketone group play crucial roles in its reactivity and binding to target molecules. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.2.0]octa-1,3,5-trien-7-one: The parent compound without the chlorine atom.

    5-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one: A similar compound with a bromine atom instead of chlorine.

    5-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-one: A fluorinated analog.

Uniqueness

5-Chlorobicyclo[4.2.0]octa-1,3,5-trien-7-one is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the chlorine atom’s electronic effects are beneficial.

Properties

IUPAC Name

5-chlorobicyclo[4.2.0]octa-1(6),2,4-trien-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO/c9-6-3-1-2-5-4-7(10)8(5)6/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSHZFYWLHRVTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C1=O)C(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81447-63-4
Record name 5-chlorobicyclo[4.2.0]octa-1,3,5-trien-7-one
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